4-Bromo-1,8-naphthyridine
CAS No.: 54569-28-7
Cat. No.: VC2362212
Molecular Formula: C8H5BrN2
Molecular Weight: 209.04 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 54569-28-7 |
---|---|
Molecular Formula | C8H5BrN2 |
Molecular Weight | 209.04 g/mol |
IUPAC Name | 4-bromo-1,8-naphthyridine |
Standard InChI | InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H |
Standard InChI Key | QYXNSNJTMIEAPG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN=C2N=C1)Br |
Canonical SMILES | C1=CC2=C(C=CN=C2N=C1)Br |
Chemical Identity and Structure
Basic Information
4-Bromo-1,8-naphthyridine is characterized by the following properties:
Property | Value |
---|---|
CAS Registry Number | 54569-28-7 |
Molecular Formula | C8H5BrN2 |
Molecular Weight | 209.04 g/mol |
IUPAC Name | 4-bromo-1,8-naphthyridine |
Appearance | White powder |
The compound consists of a fused bicyclic structure with two nitrogen atoms in positions 1 and 8, and a bromine atom at position 4 . This structural arrangement is fundamental to its chemical reactivity and synthetic utility.
Structural Identifiers
For computational chemistry and database searching, the following identifiers are commonly used:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H |
InChIKey | QYXNSNJTMIEAPG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN=C2N=C1)Br |
Canonical SMILES | BrC1=CC=NC2=NC=CC=C21 |
PubChem Compound ID | 12422527 |
These identifiers ensure accurate representation of the compound's structure in chemical databases and computational studies .
Physical and Chemical Properties
Physical Properties
The following table summarizes the physical properties of 4-Bromo-1,8-naphthyridine:
Property | Value |
---|---|
Physical State | Solid |
Color | White |
Boiling Point | 311°C |
Density | 1.656 g/cm³ |
Flash Point | 142°C |
These properties influence the handling, storage, and applications of the compound in laboratory and industrial settings .
Chemical Characteristics
4-Bromo-1,8-naphthyridine belongs to the naphthyridine family, which consists of fused pyridine rings. The bromine at position 4 makes it particularly reactive in substitution reactions, especially palladium-catalyzed cross-couplings. The nitrogen atoms in the ring system provide sites for coordination with metals, making this compound valuable in metal complexation studies .
Synthesis Methods
Modern Synthesis Approaches
Recent research has focused on more sustainable approaches to synthesizing naphthyridine derivatives. In 2021, a gram-scale synthesis of 1,8-naphthyridines in water was reported, utilizing an inexpensive and biocompatible ionic liquid as a catalyst. This represents a significant advancement in the green chemistry approach to these compounds .
Synthesis Method | Catalyst | Solvent | Temperature | Yield |
---|---|---|---|---|
Traditional | Various | Organic solvents | Varies | Moderate to high |
Water-based | Choline hydroxide (ChOH) | Water | 50°C | >90% for derivatives |
Reactivity and Chemical Transformations
Palladium-Catalyzed Cross-Coupling
One of the most important applications of 4-Bromo-1,8-naphthyridine is in palladium-catalyzed cross-coupling reactions. The following reaction demonstrates its utility:
A mixture of 4-bromo-1,8-naphthyridine (1.02 g, 4.88 mmol), ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate (1.479 g, 5.03 mmol), Na₂CO₃ (2.069 g, 19.52 mmol), and Pd(Ph₃P)₄ (0.282 g, 0.244 mmol) in dioxane (45.2 ml) and water (15.06 ml) is heated at 100°C overnight. After work-up and purification, ethyl 2-(4-(1,8-naphthyridin-4-yl)cyclohex-3-en-1-yl)acetate is obtained .
Hydrolysis Reactions
4-Bromo-1,8-naphthyridine can undergo hydrolysis under acidic conditions:
Reaction | Conditions | Product | Yield |
---|---|---|---|
Hydrolysis | HCl, reflux | 1,8-naphthyridin-4(1H)-one | 83% |
This transformation demonstrates the versatility of the compound in accessing other important naphthyridine derivatives .
Applications in Research and Development
Synthetic Building Block
4-Bromo-1,8-naphthyridine serves as a versatile intermediate in the synthesis of complex molecules. The bromine substituent provides a reactive site for further functionalization, making it valuable in medicinal chemistry and materials science.
Protein Binding Studies
The compound has been used as a "FragLite" to identify ligand-binding sites in proteins. This application is particularly valuable in structural biology and drug discovery, where understanding protein-ligand interactions is crucial .
Pharmaceutical Relevance
The 1,8-naphthyridine scaffold, of which 4-Bromo-1,8-naphthyridine is a derivative, has shown significant antimicrobial properties. Notably, nalidixic acid, a 1,8-naphthyridine derivative, is a well-known antimicrobial agent. This suggests potential pharmaceutical applications for derivatives of 4-Bromo-1,8-naphthyridine .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Parameter | Specification |
---|---|
Purity | ≥99% |
Form | White to off-white powder |
Packaging | Various sizes from 1g to bulk quantities |
Applications | Research use, synthesis intermediate |
These specifications ensure the quality and reliability of the compound for research and industrial applications .
Analytical Methods and Characterization
Spectroscopic Data
The following spectroscopic data can be used for the identification and characterization of related naphthyridine compounds:
NMR Data for 2-Methyl-1,8-naphthyridine (a related compound):
-
¹H NMR (400 MHz, CDCl₃) δ 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 2.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 4.4, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.80 (s, 3H)
-
¹³C NMR (100 MHz, CDCl₃) δ 163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6
While this data is for a related compound, it provides insight into the typical spectroscopic patterns of the naphthyridine core structure.
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